molecular formula C12H13NO3S B2382838 N-(2-(furan-3-yl)ethyl)benzenesulfonamide CAS No. 1428352-94-6

N-(2-(furan-3-yl)ethyl)benzenesulfonamide

Cat. No. B2382838
CAS RN: 1428352-94-6
M. Wt: 251.3
InChI Key: HJGBEIKYPWLAIW-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)ethyl)benzenesulfonamide, also known as Furasemide, is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.

Scientific Research Applications

Gold(I)-Catalyzed Synthesis

A study explored the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction, utilizing easily accessible starting materials. This process, highlighting a rare 1,2-alkynyl migration onto a gold carbenoid, contributes to the enrichment of gold carbenoid chemistry with regard to group migration, showcasing the compound's role in facilitating complex chemical transformations (Tao Wang et al., 2014).

Anticancer and Antiangiogenic Activity

Another research effort focused on the design and synthesis of 3-arylaminobenzofuran derivatives, including compounds related to N-(2-(furan-3-yl)ethyl)benzenesulfonamide, for their potent anticancer and antiangiogenic activities. These compounds were evaluated for their ability to inhibit cancer cell growth, bind to the colchicine site of tubulin, and induce apoptosis, demonstrating significant therapeutic potential in oncology (R. Romagnoli et al., 2015).

Sulfonamide Synthesis and Functionalization

Research into the synthesis and functionalization of sulfonamides, including those related to N-(2-(furan-3-yl)ethyl)benzenesulfonamide, has led to the development of new methodologies. For instance, the reaction of benzenesulfonyl substituted furoxans with ethanol and ethanethiol in a basic medium has been investigated for producing new functionalized furoxans, showcasing the versatility of sulfonamide compounds in organic synthesis (G. Sorba et al., 1996).

Furan Sulfonamide Synthesis

A notable synthesis approach for furyl sulfonamides involves the reaction of furan with in situ generated N-tosyl imines. This method highlights the potential for creating complex molecules from simpler starting materials, contributing to the toolbox of synthetic organic chemistry (A. Padwa et al., 2003).

Crystal Structure Analysis

The study of crystal structures of benzenesulfonamide derivatives, including intermolecular interactions such as C-H...O, C-H...π, and C-H...Cl, provides insights into the molecular arrangements that could influence the physical properties and reactivity of these compounds. Such analyses are crucial for understanding the material characteristics and designing new molecules with desired properties (J. Bats et al., 2001).

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-17(15,12-4-2-1-3-5-12)13-8-6-11-7-9-16-10-11/h1-5,7,9-10,13H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGBEIKYPWLAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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